2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is a specialized organic compound characterized by its distinct chemical structure which includes a nitro group, a benzene ring fused with an oxazine ring, and two methyl groups. This compound exhibits unique properties that make it an area of interest in various scientific fields such as organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXZRZGZJZYBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443099 | |
| Record name | 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85160-84-5 | |
| Record name | 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85160-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-DIMETHYL-6-NITRO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- 2-Amino-5-nitrophenol : The nitro-substituted aminophenol serves as the aromatic backbone with the nitro group at the 6-position (equivalent to 5-position on the starting phenol).
- Ethyl 2-bromo-2-methylpropionate : This alkylating agent introduces the 2,2-dimethyl substituent and facilitates ring closure.
- Potassium carbonate (anhydrous) : Acts as a base to deprotonate the phenol and amine groups, promoting nucleophilic attack.
- Dimethyl sulfoxide (DMSO) : Serves as the solvent, providing a polar aprotic environment conducive to nucleophilic substitution.
Reaction Procedure
The synthesis proceeds as follows:
- Dissolution and Base Addition : 2-Amino-5-nitrophenol is dissolved in dimethyl sulfoxide (DMSO) at approximately 30°C.
- Base Addition : Anhydrous potassium carbonate is added under stirring to deprotonate the phenol and amine functionalities.
- Alkylation and Cyclization : Ethyl 2-bromo-2-methylpropionate is added to the mixture at 30°C or lower. The reaction mixture is then stirred at around 26°C for 24 hours, allowing the nucleophilic substitution and ring closure to form the benzoxazine ring.
- Work-up : Water is added to the reaction mixture at 40°C or lower to precipitate the product, which is then stirred at room temperature for 3 hours.
- Isolation : The product is collected by filtration and washed with a mixture of DMSO and water, followed by water alone, to yield the title compound as a yellow solid.
Yield and Purity
- Yield: 348.6 g (reported as 121%, likely due to wet material weight)
- Purity: Approximately 96%
- Physical form: Yellow solid (wet material)
Analytical Data
- Mass Spectrometry (ESI-MS) : m/z = 223 [M+H]+
- Proton NMR (CDCl3) : δ 1.59 (6H, singlet, methyl groups), 6.95 (1H, doublet), 7.87 (1H, doublet), 7.92 (1H, doublet of doublets), 9.38 (1H, broad singlet)
Reaction Conditions Summary Table
| Parameter | Details |
|---|---|
| Starting material | 2-Amino-5-nitrophenol (200 g) |
| Alkylating agent | Ethyl 2-bromo-2-methylpropionate (278.4 g) |
| Base | Anhydrous potassium carbonate (269 g) |
| Solvent | Dimethyl sulfoxide (1000 mL) |
| Reaction temperature | 26–30°C |
| Reaction time | 24 hours |
| Work-up temperature | ≤40°C |
| Product form | Yellow solid (wet) |
| Yield | 348.6 g (121% wet) |
| Purity | 96% |
Mechanistic Insights
The reaction mechanism involves:
- Deprotonation of the phenolic hydroxyl and amino groups by potassium carbonate.
- Nucleophilic attack of the deprotonated phenol oxygen on the alkyl bromide carbon, leading to ether formation.
- Intramolecular cyclization forming the benzoxazine ring.
- The nitro group at the 6-position remains intact, influencing the electronic properties of the ring.
Alternative and Related Preparations
While the above method is the most documented and industrially relevant, related benzoxazine derivatives such as 6-amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one are synthesized via cyclization of 2-aminophenol derivatives with keto acids under acidic dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid). These methods are less common for the nitro-substituted analog but provide insight into the versatility of benzoxazine ring formation.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one participates in several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidative processes can modify the oxazine ring, although these reactions are typically less common due to the stability of the ring system.
Substitution: Electrophilic substitution can occur on the benzene ring, particularly facilitated by the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions: Common reagents used in these reactions include:
Hydrogen gas with palladium catalyst: for reduction.
Chlorinating agents: for halogenation reactions.
Strong acids: such as sulfuric acid for nitration and other electrophilic aromatic substitution reactions.
Major Products: The major products of these reactions include derivatives with modified functional groups, such as 2,2-Dimethyl-6-amino-2H-benzo[B][1,4]oxazin-3(4H)-one from the reduction of the nitro group.
Scientific Research Applications
Medicinal Chemistry
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one has been investigated for its potential pharmacological properties. It is known to inhibit certain cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a subject of interest in drug interaction studies .
Case Study : A study examined the effects of this compound on liver enzyme activity in vitro, demonstrating its potential as a modulator of drug metabolism pathways. The findings suggest that it could be used to optimize therapeutic regimens involving drugs metabolized by CYP1A2.
Agricultural Chemistry
This compound has also been explored for its herbicidal properties. Its structure suggests potential activity against specific plant pests and weeds, making it a candidate for developing new agricultural chemicals.
Data Table: Herbicidal Activity
| Compound | Target Species | Activity Level |
|---|---|---|
| This compound | Common Weeds | Moderate |
| Other Compounds | Various | Varies |
Material Science
The unique chemical structure of this compound allows for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study : Research on polymer composites incorporating this compound showed improved thermal degradation temperatures compared to standard polymers without the additive. This enhancement is attributed to the compound's ability to form stable cross-links within the polymer matrix.
Mechanism of Action
Mechanism and Pathways: The biological activity of 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, where applicable, is often mediated by its interaction with specific molecular targets. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can bind to cellular targets. The precise mechanism of action depends on the specific application and the molecular context in which it is used.
Molecular Targets: Common molecular targets include enzymes and receptors where the compound or its derivatives can act as inhibitors or modulators, affecting biochemical pathways and physiological processes.
Comparison with Similar Compounds
Comparison and Uniqueness: When comparing 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one to similar compounds, its unique combination of a nitro group and the oxazine ring system stands out. This confers distinct reactivity patterns and potential biological activities not typically seen in related structures.
Similar Compounds: Similar compounds include:
2-Nitrobenzoxazines: Structurally similar but without the additional methyl groups.
Nitroaniline derivatives: Share the nitro functionality but differ in ring structure.
Oxazine derivatives: Various oxazine compounds that differ by the substituents on the ring or additional functional groups.
Each of these compounds exhibits different chemical and biological properties, offering a range of uses across scientific disciplines.
Biological Activity
2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, with the CAS number 85160-84-5, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C₁₀H₁₀N₂O₄
- Molecular Weight : 222.20 g/mol
- IUPAC Name : 2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one
- Purity : 97% .
Antitumor Activity
Recent studies have identified derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one as potent inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in cell cycle regulation and transcriptional control. The ability to inhibit CDK9 is particularly relevant for cancer therapy as it can induce apoptosis in cancer cells.
Key Findings :
- Compounds derived from this scaffold showed IC₅₀ values in the micromolar range against various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- For instance, certain derivatives exhibited IC₅₀ values of 14.2 μM against A549 cells, comparable to the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ = 21.2 μM) .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the benzoxazine core significantly influence biological activity:
- Position R₁ : Substituents such as methyl or methoxy at position R₁ enhance antiproliferative activity.
- Position R₂ : Alkoxycarbonyl groups at position R₂ improve cellular activity compared to hydrogen substitutions .
In Vitro Studies
A comprehensive study evaluated the cytotoxic effects of various derivatives on A549 and MDA-MB-231 cells. The results indicated that:
- Derivatives with electron-rich groups on the benzene ring demonstrated superior antitumor activity.
- Compounds with tert-butoxycarbonyl groups showed marginally improved activity over hydrogen substitutions but were less favorable due to rapid metabolic rates .
Drug-Likeness and Pharmacokinetics
In silico studies predicted favorable pharmacokinetic profiles for several derivatives:
Q & A
Q. What are the established synthetic routes for 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, reduction, and nitro-functionalization. For example, analogous benzoxazinones are synthesized using 3-bromo-4-hydroxy benzaldehyde and chloroacetyl chloride as starting materials, followed by O-alkylation and Smiles rearrangement . Nitration can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for nitro precursor) and inert atmospheres (N₂/Ar) to prevent side reactions. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm purity (>95%) .
Q. How is the structural identity of this compound validated, and what analytical techniques are recommended?
- Methodological Answer : Structural validation involves:
- NMR spectroscopy : ¹H NMR peaks for aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.4–1.6 ppm for geminal dimethyl) .
- X-ray crystallography : Resolves spatial conformation; for example, related 6-chloro derivatives show planar benzoxazinone rings with dihedral angles <5° between fused rings .
- Elemental analysis : Confirms empirical formula (C₁₀H₁₀N₂O₄) with <0.3% deviation .
Q. What preliminary biological screening assays are appropriate for this nitro-substituted benzoxazinone?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to positive controls (e.g., fluconazole) .
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via spectrophotometric assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- QSAR studies : Use Gaussian or Schrödinger Suite to correlate electronic properties (e.g., nitro group’s electron-withdrawing effect) with bioactivity. For example, Mulliken charges on the nitro group may predict binding affinity to microbial targets .
- Molecular docking : AutoDock Vina or Glide can model interactions with enzymes (e.g., CYP450), identifying key binding residues (e.g., hydrophobic pockets for dimethyl groups) .
Q. What strategies resolve contradictory data between solubility and bioactivity in nitro-benzoxazinones?
- Methodological Answer :
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salts) can improve aqueous solubility without altering bioactivity .
- Structure-activity relationship (SAR) : Compare logP values (via HPLC) of analogs (e.g., 6-amino vs. 6-nitro derivatives) to isolate solubility-independent bioactivity trends .
Q. How do advanced NMR techniques (e.g., NOESY, HSQC) clarify conformational dynamics in solution?
- Methodological Answer :
- NOESY : Detects through-space interactions between methyl protons and aromatic rings, confirming restricted rotation due to steric hindrance .
- HSQC : Correlates ¹H-¹³C couplings to assign quaternary carbons (e.g., C-3 carbonyl at δ 170–175 ppm) .
Q. What experimental designs are optimal for studying metabolic stability in vitro?
- Methodological Answer :
- Liver microsome assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t₁/₂ calculation) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive/non-competitive inhibition .
Contradiction Analysis & Theoretical Frameworks
Q. How can conflicting reports on nitro group reactivity be reconciled in synthetic pathways?
- Methodological Answer :
- Mechanistic studies : Employ ¹⁵N-labeled HNO₃ to track nitro group incorporation via isotope-ratio mass spectrometry (IRMS) .
- Kinetic profiling : Use stopped-flow UV-Vis to monitor intermediates (e.g., nitronium ion adducts) under varying acid concentrations .
Q. What theoretical frameworks explain the herbicidal vs. antifungal duality of benzoxazinones?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
